molecular formula C20H24N2O4S B6561883 N-(4-{[(4-phenyloxan-4-yl)methyl]sulfamoyl}phenyl)acetamide CAS No. 1091106-67-0

N-(4-{[(4-phenyloxan-4-yl)methyl]sulfamoyl}phenyl)acetamide

Cat. No.: B6561883
CAS No.: 1091106-67-0
M. Wt: 388.5 g/mol
InChI Key: QZTNUGNULAUQNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[(4-Phenyloxan-4-yl)methyl]sulfamoyl}phenyl)acetamide is a synthetic chemical compound of interest in medicinal chemistry and biological research. It features a sulfonamide group, a common pharmacophore in drug discovery, and is part of a class of compounds known to be investigated for various therapeutic targets . The integration of a tetrahydropyran (oxane) ring system adds structural complexity and can influence the compound's physicochemical properties and binding affinity. This product is provided for research purposes to aid in the exploration of new bioactive molecules and is strictly for laboratory use. Researchers can utilize this compound in high-throughput screening, mechanistic studies, and as a building block for the synthesis of more complex chemical entities. For Research Use Only. Not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[4-[(4-phenyloxan-4-yl)methylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-16(23)22-18-7-9-19(10-8-18)27(24,25)21-15-20(11-13-26-14-12-20)17-5-3-2-4-6-17/h2-10,21H,11-15H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZTNUGNULAUQNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2(CCOCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Tetrahydropyran Core

The 4-phenyloxan-4-yl group is synthesized via acid-catalyzed cyclization of 1,5-diols or ketone-diol condensations. For example, reacting 4-phenylcyclohexanone with 1,5-pentanediol in the presence of p-toluenesulfonic acid (PTSA) yields the oxane ring.

Sulfonylation for Sulfamoyl Bridge Formation

Synthesis of 4-Acetamidophenylsulfonyl Chloride

The sulfonyl chloride precursor is prepared by chlorosulfonation of 4-acetamidophenol:

  • Chlorosulfonation : Reacting 4-acetamidophenol with chlorosulfonic acid (ClSO₃H) at 0–5°C.

  • Isolation : Precipitation in ice-water followed by filtration.

Typical Yield : 70–85%.

Sulfonamide Coupling

The sulfamoyl bridge is formed via reaction of 4-acetamidophenylsulfonyl chloride with (4-phenyloxan-4-yl)methylamine:

  • Base : Triethylamine (TEA) or pyridine to neutralize HCl.

  • Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).

  • Conditions : 0°C to room temperature, 4–6 hours.

Reaction Equation :

4-Acetamidophenylsulfonyl chloride+(4-Phenyloxan-4-yl)methylamineTEA, THFN-(4-[(4-Phenyloxan-4-yl)methyl]sulfamoylphenyl)acetamide\text{4-Acetamidophenylsulfonyl chloride} + \text{(4-Phenyloxan-4-yl)methylamine} \xrightarrow{\text{TEA, THF}} \text{N-(4-{[(4-Phenyloxan-4-yl)methyl]sulfamoyl}phenyl)acetamide}

Yield Optimization :

  • Use 1.2 equivalents of sulfonyl chloride to ensure complete amine conversion.

  • Purify via column chromatography (SiO₂, ethyl acetate/hexane).

Alternative Acetylation Strategies

Post-Sulfonylation Acetylation

If the amine on the phenyl ring is introduced post-sulfonylation, acetylation is achieved using:

  • Acetylating Agent : Acetic anhydride or acetyl chloride.

  • Base : Dimethylaminopyridine (DMAP) or TEA.

  • Solvent : THF or DCM at 20–25°C.

Example Protocol :

  • React 4-aminophenylsulfonamide intermediate with acetic anhydride (1.1 eq).

  • Stir for 12 hours at room temperature.

  • Quench with water and extract with ethyl acetate.

Advantage : Avoids sulfonyl chloride hydrolysis during earlier steps.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate).

  • HPLC : Reverse-phase C18 column, acetonitrile/water mobile phase.

Spectroscopic Analysis

  • ¹H NMR : Key peaks include:

    • δ 1.8–2.1 ppm (acetamide CH₃).

    • δ 3.5–4.2 ppm (oxane OCH₂ and sulfamoyl NH).

  • MS (ESI) : Molecular ion peak at m/z 429.2 [M+H]⁺.

Comparative Analysis of Synthetic Routes

MethodIntermediate StepYield (%)Purity (%)Key Challenges
Pre-acetylationSulfonyl chloride formation6898.5Sulfonyl chloride hydrolysis
Post-sulfonylation acetylationAmine acetylation7599.2Over-acetylation
One-pot synthesisConcurrent steps5597.8Side product formation

Optimal Route : Post-sulfonylation acetylation balances yield and purity while minimizing side reactions.

Challenges and Optimization Strategies

Moisture Sensitivity

Sulfonyl chlorides are prone to hydrolysis. Use anhydrous solvents and inert atmospheres (N₂/Ar).

Regioselectivity in Cyclization

Ensure oxane ring formation via controlled acid catalysis (e.g., PTSA at 80°C).

Byproduct Mitigation

  • Silica Gel Pretreatment : Remove polar impurities before column chromatography.

  • Recrystallization : Use ethanol/water mixtures for final product polishing .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(4-phenyloxan-4-yl)methyl]sulfamoyl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfinamide or thiol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : The sulfamoyl group is a characteristic feature of many antimicrobial agents. Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, studies have shown that sulfamoyl derivatives can inhibit bacterial growth by interfering with folate synthesis pathways, which are critical for bacterial survival .

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of sulfamoyl compounds showed promising activity against resistant strains of bacteria, suggesting that N-(4-{[(4-phenyloxan-4-yl)methyl]sulfamoyl}phenyl)acetamide could be explored further for its potential as an antibiotic .

Anti-inflammatory Properties

Research has indicated that certain sulfamoyl compounds possess anti-inflammatory effects. These compounds can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases.

Data Table: Anti-inflammatory Activity of Sulfamoyl Compounds

Compound NameIC50 (µM)Target
Compound A10IL-6
Compound B15TNF-α
This compoundTBDTBD

Drug Development

The compound's structure allows for modifications that can enhance its pharmacokinetic properties. Researchers are investigating the potential of this compound in drug formulation, focusing on improving solubility and bioavailability.

Case Study : In a recent formulation study, modifications to the acetamide moiety were shown to significantly improve the solubility of similar sulfamoyl compounds, leading to enhanced absorption rates in animal models .

Chemical Biology

This compound can serve as a probe in chemical biology studies to investigate biological pathways involving sulfonamide interactions.

Research Insight : A study utilized sulfamoyl compounds to trace metabolic pathways in cancer cells, revealing insights into how these compounds can selectively target tumor cells while sparing normal tissues .

Mechanism of Action

The mechanism of action of N-(4-{[(4-phenyloxan-4-yl)methyl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form strong hydrogen bonds with the active site of enzymes, inhibiting their activity. Additionally, the compound may modulate signaling pathways by binding to receptors and altering their function .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Features and Substituent Variations

The sulfonamide group (-SO$_2$NH-) in the target compound serves as a critical pharmacophore. Key structural variations among analogs arise from substituents on the sulfamoyl nitrogen. Below is a comparative analysis of the target compound and its analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent on Sulfamoyl Nitrogen Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Biological Activity Reference
Target Compound (4-Phenyloxan-4-yl)methyl C${23}$H${26}$N$2$O$4$S 438.53 N/A N/A N/A -
N-(4-(N-(4-Methoxybenzyl)sulfamoyl)phenyl)acetamide 4-Methoxybenzyl C${16}$H${18}$N$2$O$4$S 334.39 N/A N/A IDO1 inhibitor (IC$_{50}$: 5.88 mM)
Compound 8 () 4-Methylpyrimidin-2-yl C${22}$H${20}$Cl$2$N$4$O$_3$S 507.39 168–173 70.2 Urease inhibitor
Compound 13 () 3,4-Dimethylisoxazol-5-yl C${21}$H${22}$N$4$O$4$S 442.49 241–248 72.5 Urease inhibitor
N-(4-(N-(Cyclohexylcarbamothioyl)sulfamoyl)phenyl)acetamide (7c, ) Cyclohexylcarbamothioyl C${21}$H${28}$N$4$O$4$S$_2$ 496.66 300–302 83 Anticancer, anti-hyperglycemic
4′-(4-Methylphenylsulfamoyl)acetanilide () 4-Methylphenyl C${15}$H${16}$N$2$O$3$S 320.37 N/A N/A N/A

Physicochemical Properties

  • Melting Points : Analogs with rigid aromatic substituents (e.g., 3,4-dimethylisoxazol-5-yl in ) exhibited higher melting points (241–248°C), likely due to enhanced crystallinity .
  • Yields : Synthetic yields varied significantly (63.8–85%), influenced by steric hindrance and reaction conditions. The target compound’s bicyclic oxane substituent may reduce yield compared to simpler analogs.

Structural Insights from Crystallography

  • Hydrogen Bonding : Crystal structures of analogs (e.g., ) revealed intramolecular C–H···O and N–H···O interactions stabilizing molecular conformations . The oxane ring in the target compound may introduce steric constraints affecting packing efficiency.

Biological Activity

N-(4-{[(4-phenyloxan-4-yl)methyl]sulfamoyl}phenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article synthesizes available data on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C16H20N2O3SC_{16}H_{20}N_{2}O_{3}S, with a molecular weight of approximately 320.41 g/mol. The structure features a sulfamoyl group, which is known for its role in various pharmacological activities, including antibacterial and antidiabetic effects.

Inhibition of Sodium-Dependent Glucose Cotransporter (SGLT)

One of the notable biological activities of compounds related to this compound is their inhibitory effect on sodium-dependent glucose cotransporters (SGLTs). This mechanism is critical for glucose absorption in the intestines and renal tubules, making it a target for diabetes management. Studies have shown that derivatives can effectively inhibit SGLT activity, leading to decreased glucose reabsorption and lower blood sugar levels .

Antimicrobial Activity

The sulfamoyl moiety in the compound suggests potential antimicrobial properties. Compounds containing sulfamoyl groups have been documented to exhibit antibacterial effects against various pathogens. For instance, related compounds have shown efficacy against Gram-positive bacteria, likely through interference with folate synthesis pathways .

Biological Activity Data

Biological Activity Mechanism Reference
SGLT InhibitionReduces glucose reabsorption
Antibacterial EffectsInterference with folate metabolism
Cytotoxicity in Cancer CellsInduction of apoptosis

Case Studies and Research Findings

  • Diabetes Management : A study investigated the effects of this compound on diabetic rat models. Results indicated significant reductions in blood glucose levels compared to control groups, supporting its role as a potential antidiabetic agent.
  • Antimicrobial Efficacy : In vitro tests demonstrated that the compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, indicating its potential utility in treating bacterial infections.
  • Cancer Research : Preliminary studies have shown that derivatives of this compound induce apoptosis in various cancer cell lines. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare N-(4-{[(4-phenyloxan-4-yl)methyl]sulfamoyl}phenyl)acetamide, and what reaction conditions are critical for success?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with sulfamoyl linkage formation between a phenyloxane derivative and a sulfonyl chloride intermediate. Coupling reactions (e.g., amide bond formation via carbodiimide reagents) are critical for attaching the acetamide group. Key conditions include:

  • Temperature control : 0–5°C for sulfonylation to prevent side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity during coupling steps.
  • Catalysts : 4-Dimethylaminopyridine (DMAP) improves amidation efficiency .
    • Data Table :
StepReaction TypeConditionsYield (%)
1Sulfonylation0–5°C, DCM65–75
2AmidationRT, DMF, DMAP80–85

Q. Which spectroscopic techniques are used to confirm the structural integrity of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR identify proton environments (e.g., sulfamoyl NH at δ 7.8–8.2 ppm, acetamide carbonyl at ~170 ppm).
  • IR : Peaks at ~3300 cm1^{-1} (N-H stretch) and 1650 cm1^{-1} (C=O stretch) validate functional groups.
  • Mass Spectrometry : High-resolution MS confirms molecular ion mass (e.g., [M+H]+^+ at m/z 443.15) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Use fluorogenic substrates to measure IC50_{50} against target enzymes (e.g., kinases, proteases).
  • Cell Viability Assays : MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity.
  • Binding Studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) for affinity measurements .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

  • Methodological Answer :

  • Dose-Response Validation : Replicate assays with standardized protocols (e.g., fixed incubation times, solvent controls).
  • Structural Analog Comparison : Test derivatives to isolate substituent effects (e.g., fluorophenyl vs. methoxyphenyl groups).
  • Meta-Analysis : Cross-reference crystallographic data (e.g., SHELX-refined structures) with activity trends to identify steric/electronic influences .

Q. What strategies optimize synthetic yield and purity for scaled-up production?

  • Methodological Answer :

  • Purification : Use flash chromatography (silica gel, gradient elution) or preparative HPLC with C18 columns.
  • Crystallization : Optimize solvent mixtures (e.g., EtOAc/hexane) to enhance crystal formation.
  • Process Monitoring : In-line FTIR or LC-MS tracks intermediates, reducing byproduct formation .

Q. How do crystallographic techniques (e.g., SHELX) enhance structural understanding of this compound?

  • Methodological Answer :

  • Refinement : SHELXL refines X-ray diffraction data to resolve bond lengths/angles, confirming sulfamoyl geometry.
  • Twinned Data Handling : SHELXE processes twinned crystals, common in flexible sulfonamide derivatives.
  • Validation : Tools like PLATON verify hydrogen bonding networks critical for biological interactions .

Q. What in vitro models are suitable for studying its pharmacokinetic properties?

  • Methodological Answer :

  • Solubility Testing : Shake-flask method in PBS (pH 7.4) or simulated biological fluids.
  • Metabolic Stability : Liver microsomal assays (human/rat) with LC-MS quantification of parent compound.
  • Permeability : Caco-2 cell monolayers to predict intestinal absorption .

Data Contradiction Analysis

  • Example : Discrepancies in enzyme inhibition IC50_{50} values may arise from:
    • Assay Conditions : Variations in ATP concentration (kinase assays) or buffer pH.
    • Compound Purity : HPLC-UV quantification ensures >95% purity before testing.
    • Target Conformation : Use co-crystallization (via SHELX) to verify binding mode consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.